molecular formula C11H19Cl2N3 B2690741 N-Methyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride CAS No. 2197685-84-8

N-Methyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride

Cat. No.: B2690741
CAS No.: 2197685-84-8
M. Wt: 264.19
InChI Key: QUJBKWFOXWCVKH-UHFFFAOYSA-N
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Description

“N-Methyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride” is a chemical compound. Its derivatives are arranged in the interlayer space of zirconium sulfophenylphosphonate . Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a vital fundament in the production of drugs .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pH of the combined aqueous phases is modified to a value of between 11 and 13, preferably about 12, with an aqueous solution of 30% NaOH, and an extraction is performed with several fractions of a solvent, such as ethyl acetate, isopropyl acetate, or tert-butyl acetate, preferably ethyl acetate .


Molecular Structure Analysis

The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

The yield of the compound is 90%, and it appears as a white powder. The melting point is between 85–87°C .

Scientific Research Applications

Chemical Properties and Synthesis

  • The basicity of heterocyclic amines, including those related to piperidine and pyridine rings, is influenced by the lone pair on nitrogen. This feature allows for electrophilic and nucleophilic substitutions, making such compounds valuable in chemical synthesis and modifications (Ginsburg, 1967).

Synthesis and Structural Analysis

  • The synthesis and structure of thioanalogues of N-1-methylanabasine highlight the versatility of N-Methyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride in generating novel compounds. These studies provide insights into their potential applications in pharmaceuticals and agrochemicals, as indicated by spectral characteristics and structural analysis through NMR, IR, UV, and mass spectroscopy, and X-ray diffraction (Wojciechowska-Nowak et al., 2011).

Application in Heterocyclic Compound Synthesis

  • The compound's role in the Mannich reaction demonstrates its utility in synthesizing N,S-containing heterocycles, providing a pathway to novel chemical entities with potential application in drug discovery and development (Dotsenko et al., 2012).

Coordination Chemistry and Reactivity

  • Studies on the coordination of secondary amines to ruthenium(II) and their oxidation reactions underline the compound's importance in forming stable imines and exploring the reactivity of these complexes. This research could lead to new catalysts or reactive intermediates in organic synthesis (Whebell & Keene, 1986).

Pharmacological Properties

  • While focusing on excluding drug use and dosage information, it's notable that related compounds have been explored for their pharmacological properties, including their roles in synthesizing compounds with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This underscores the broader chemical utility and potential biological relevance of this compound (Mattioda et al., 1975).

Mechanism of Action

The mechanism of action of Piperine is still not totally clear . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Future Directions

Piperidine and its derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This indicates the importance of piperidine nucleus in the field of drug discovery and its potential for future research and development .

Properties

IUPAC Name

N-methyl-6-piperidin-4-ylpyridin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-12-11-4-2-3-10(14-11)9-5-7-13-8-6-9;;/h2-4,9,13H,5-8H2,1H3,(H,12,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJBKWFOXWCVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=N1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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